molecular formula C10H18O3 B6255343 2-cyclohexyl-2-ethoxyacetic acid CAS No. 1551481-06-1

2-cyclohexyl-2-ethoxyacetic acid

Cat. No.: B6255343
CAS No.: 1551481-06-1
M. Wt: 186.2
InChI Key:
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Description

2-cyclohexyl-2-ethoxyacetic acid is a synthetic compound with the molecular formula C10H18O3 and a molecular weight of 186.2 g/mol. It is characterized by a cyclohexyl group attached to an ethoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-2-ethoxyacetic acid typically involves the reaction of cyclohexylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis of the resulting ester. The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-2-ethoxyacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.

    Reduction: Cyclohexyl ethanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a building block for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for 2-cyclohexyl-2-ethoxyacetic acid is not well-documented. like other carboxylic acids, it may interact with various molecular targets through hydrogen bonding and electrostatic interactions. These interactions can influence biological pathways and processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetic acid: Similar structure but lacks the ethoxy group.

    Ethoxyacetic acid: Similar structure but lacks the cyclohexyl group.

    Cyclohexylpropionic acid: Similar structure with a propionic acid moiety instead of ethoxyacetic acid.

Uniqueness

2-cyclohexyl-2-ethoxyacetic acid is unique due to the presence of both cyclohexyl and ethoxy groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

1551481-06-1

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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